

# Spectroscopic data of 1-Tetradecanol (IR, NMR, Mass Spec)

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## Compound of Interest

Compound Name: 1-Tetradecanol

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An In-depth Technical Guide on the Spectroscopic Data of **1-Tetradecanol**

## Introduction

**1-Tetradecanol**, also known as myristyl alcohol, is a long-chain fatty alcohol with the chemical formula  $C_{14}H_{30}O$ .<sup>[1][2][3][4]</sup> It is a white, waxy solid at room temperature and finds applications in the cosmetic industry as an emollient, emulsifier, and thickener.<sup>[5]</sup> This guide provides a comprehensive overview of the spectroscopic data for **1-Tetradecanol**, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The information presented is intended for researchers, scientists, and professionals in drug development and chemical analysis.

## Spectroscopic Data

The following sections summarize the key spectroscopic data for **1-Tetradecanol**.

### Infrared (IR) Spectroscopy

The infrared spectrum of **1-Tetradecanol** is characterized by a prominent broad absorption band corresponding to the O-H stretch of the alcohol functional group.

Functional Group	Vibrational Mode	<b>**Characteristic Absorption (cm<sup>-1</sup>)</b>	Appearance
O-H	Stretching	3200-3500	Strong, Broad
C-H	Stretching	2850-2960	Strong, Sharp
C-O	Stretching	1050-1260	Strong

Data sourced from NIST Chemistry WebBook and SpectraBase.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of **1-Tetradecanol**.

### 2.2.1 <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **1-Tetradecanol** shows distinct signals for the different types of protons in the molecule.

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Integration
CH <sub>3</sub> -(CH <sub>2</sub> ) <sub>12</sub> -CH <sub>2</sub> -OH	~0.88	Triplet	3H
CH <sub>3</sub> -(CH <sub>2</sub> ) <sub>12</sub> -CH <sub>2</sub> -OH	~1.26	Multiplet	24H
CH <sub>3</sub> -(CH <sub>2</sub> ) <sub>12</sub> -CH <sub>2</sub> -OH	~3.64	Triplet	2H
CH <sub>3</sub> -(CH <sub>2</sub> ) <sub>12</sub> -CH <sub>2</sub> -OH	Variable (depends on concentration and solvent)	Singlet (broad)	1H

Data sourced from SpectraBase and ChemicalBook.[\[1\]](#)[\[6\]](#)

### 2.2.2 <sup>13</sup>C NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum provides information on the different carbon environments in **1-Tetradecanol**.

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
$\text{CH}_3-(\text{CH}_2)_{12}-\text{CH}_2-\text{OH}$	$\sim 14.1$
$\text{CH}_3-(\text{CH}_2)_{12}-\text{CH}_2-\text{OH}$	$\sim 22.7 - 31.9$
$\text{CH}_3-(\text{CH}_2)_{12}-\text{CH}_2-\text{OH}$	$\sim 63.1$

Data sourced from SpectraBase and ChemicalBook.[\[6\]](#)[\[10\]](#)

## Mass Spectrometry (MS)

Electron ionization mass spectrometry of **1-Tetradecanol** results in fragmentation of the molecule. The molecular ion peak is often weak or absent.

m/z	Relative Intensity	Proposed Fragment
214	Low	$[\text{M}]^+$ (Molecular Ion)
196	Moderate	$[\text{M}-\text{H}_2\text{O}]^+$
43, 57, 71, 85	High	Alkyl chain fragments

Data sourced from NIST Chemistry WebBook.[\[2\]](#)[\[7\]](#)[\[11\]](#) The fragmentation is characterized by  $\alpha$ -cleavage and dehydration (loss of water).[\[12\]](#)[\[13\]](#)

## Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented.

### Infrared (IR) Spectroscopy

A common method for obtaining the IR spectrum of a solid alcohol like **1-Tetradecanol** is using an Attenuated Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FTIR) spectrometer.

- **Sample Preparation:** A small amount of solid **1-Tetradecanol** is placed directly onto the ATR crystal.
- **Data Acquisition:** The pressure arm is positioned over the sample to ensure good contact with the crystal. The spectrum is then acquired by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum.
- **Data Processing:** The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** For  $^1\text{H}$  and  $^{13}\text{C}$  NMR, a sample is prepared by dissolving approximately 10-50 mg of **1-Tetradecanol** in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform- $d$ ,  $\text{CDCl}_3$ ) in a 5 mm NMR tube.<sup>[14]</sup> A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.<sup>[15]</sup>
- **Data Acquisition:** The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. For  $^1\text{H}$  NMR, a single pulse experiment is typically sufficient. For  $^{13}\text{C}$  NMR, a proton-decoupled experiment is used to simplify the spectrum, and a larger number of scans is required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.<sup>[16][17]</sup>
- **Data Processing:** The acquired free induction decay (FID) is Fourier-transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. The chemical shifts are referenced to the TMS signal at 0 ppm.

## Mass Spectrometry (MS)

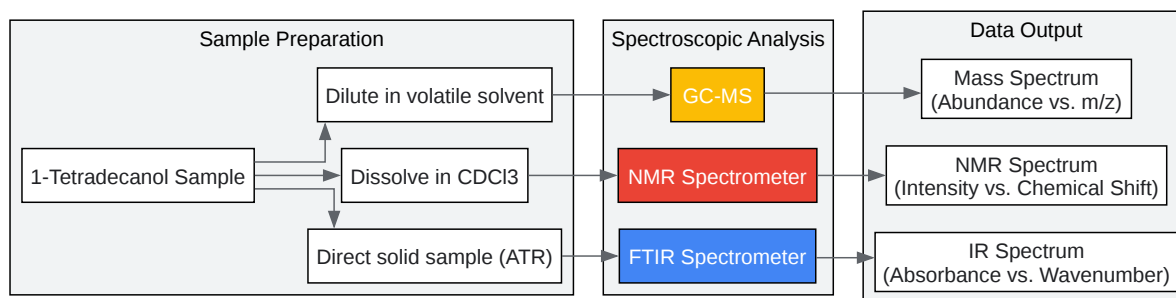
The mass spectrum is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

- **Sample Introduction:** A dilute solution of **1-Tetradecanol** in a volatile organic solvent is injected into the gas chromatograph. The sample is vaporized and separated from the solvent on the GC column.

- **Ionization:** As **1-Tetradecanol** elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment.[18]
- **Mass Analysis:** The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** The separated ions are detected, and a mass spectrum is generated by plotting the relative abundance of the ions as a function of their  $m/z$  ratio.

## Visualizations

The following diagrams illustrate key workflows and processes in the spectroscopic analysis of **1-Tetradecanol**.

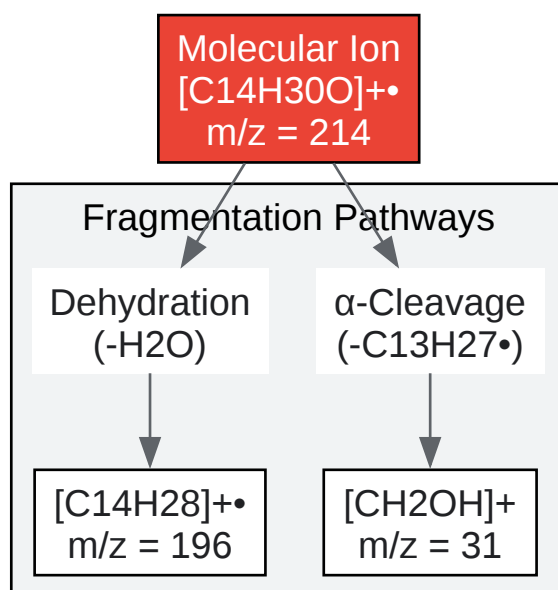


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Caption: General workflow for the spectroscopic analysis of **1-Tetradecanol**.

1-Tetradecanol  
[C<sub>14</sub>H<sub>30</sub>O]  
m/z = 214

Electron Ionization (-e-)



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Caption: Key fragmentation pathways of **1-Tetradecanol** in Mass Spectrometry.

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